![molecular formula C16H15N3O3 B2554506 (E)-3-(furan-2-yl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide CAS No. 1421586-92-6](/img/structure/B2554506.png)
(E)-3-(furan-2-yl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide
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Description
The compound you mentioned contains several functional groups, including a furan ring and a pyrazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The furan ring in the compound is an aromatic ring, which means it is stable and can participate in pi stacking interactions. The pyrazole ring is a heterocycle, which can have various effects on the compound’s reactivity .Chemical Reactions Analysis
Furans can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Pyrazoles can react with electrophiles at the 3-position .Scientific Research Applications
Green Organic Chemistry Synthesis
A study highlights the green organic chemistry approach in synthesizing related furan compounds, like E-2-cyano-3(furan-2-yl) acrylamide, through microwave radiation. This method involves using marine and terrestrial-derived fungi for ene-reduction, demonstrating an environmentally friendly synthesis route with high yields and enantioselectivity. The study emphasizes the potential of using fungi in organic synthesis, contributing to sustainable chemistry practices (Jimenez et al., 2019).
Intramolecular Cyclization
Another research avenue involves intramolecular cyclization reactions of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to various furan derivatives. This study showcases the potential of cyclization reactions in creating structurally diverse compounds from furan-based acrylates, offering insights into novel synthetic pathways for developing complex molecular structures (Pevzner, 2021).
Furan Compound Mitigation in Food
Research on mitigating acrylamide and furanic compounds in food highlights the importance of understanding the formation and reduction of potentially harmful substances in heat-treated foods. Strategies such as using asparaginase and thermal input reduction have been explored to lower acrylamide and furanic compounds, aiming to enhance food safety and consumer health (Anese et al., 2013).
Asymmetric [3+2] Cycloaddition
The use of acrylamides in asymmetric [3+2] cycloaddition reactions to form functionalized cyclopentenes has been investigated, showing the utility of these reactions in regiospecific and enantioselective synthesis. This research demonstrates the versatility of acrylamides in facilitating cycloaddition reactions, contributing to the toolbox of synthetic chemists for constructing complex, chiral molecules (Han et al., 2011).
SARS Coronavirus Inhibition
A notable application of a structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered in the inhibition of SARS coronavirus helicase, demonstrating potential antiviral activity. This research opens up possibilities for developing new therapeutic agents targeting viral proteins, contributing to the fight against emerging infectious diseases (Lee et al., 2017).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-19-14(15-5-3-9-22-15)10-12(18-19)11-17-16(20)7-6-13-4-2-8-21-13/h2-10H,11H2,1H3,(H,17,20)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZPORWOLUOROA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acrylamide |
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